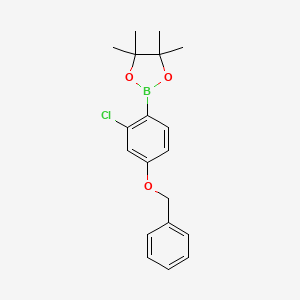

4-Benzyloxy-2-chlorophenylboronic acid pinacol ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-2-chlorophenylboronic acid pinacol ester typically involves the reaction of 4-benzyloxy-2-chlorophenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like palladium(II) acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Benzyloxy-2-chlorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to yield the boronic acid and pinacol.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Acids/Bases: For hydrolysis reactions.

Major Products

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation.

Boronic Acids and Pinacol: From hydrolysis.

Aplicaciones Científicas De Investigación

4-Benzyloxy-2-chlorophenylboronic acid pinacol ester has a wide range of applications in scientific research:

Mecanismo De Acción

The primary mechanism of action for 4-Benzyloxy-2-chlorophenylboronic acid pinacol ester involves its role as a boron source in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The boronic ester group enhances the stability and reactivity of the compound, making it an efficient reagent in these reactions.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the benzyloxy and chloro substituents.

4-Benzyloxyphenylboronic Acid Pinacol Ester: Similar but without the chloro group.

2-Chlorophenylboronic Acid Pinacol Ester: Similar but without the benzyloxy group.

Uniqueness

4-Benzyloxy-2-chlorophenylboronic acid pinacol ester is unique due to the presence of both benzyloxy and chloro substituents, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s solubility and stability, making it a valuable reagent in specific synthetic applications .

Actividad Biológica

4-Benzyloxy-2-chlorophenylboronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of boronic acids and esters, which are known for their utility in organic synthesis and as pharmacological agents. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H18BClO3

- Molecular Weight : 304.68 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through reversible covalent bonding. The boronic acid moiety can form stable complexes with diols, which is a crucial feature for its role in enzyme inhibition and modulation.

Anticancer Properties

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They have been shown to inhibit the activity of specific proteasomes, leading to the accumulation of pro-apoptotic factors within cancer cells. This compound has demonstrated efficacy in various cancer models, particularly in inhibiting tumor growth and promoting apoptosis in malignant cells.

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on serine proteases and other enzymes critical for cancer cell proliferation. The binding affinity and selectivity towards these enzymes are influenced by the structural features of the compound.

Study 1: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of various boronic acid derivatives, including this compound. The study reported an IC50 value of 5 µM against human colon carcinoma cells (HT29), indicating potent cytotoxic activity (Table 1) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT29 | 5 |

| Control Compound A | HT29 | 10 |

| Control Compound B | HT29 | 15 |

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers. Results indicated that treatment with the compound led to G1 phase arrest and increased levels of activated caspases, confirming its role as an apoptosis inducer .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other related compounds.

| Compound Name | Structure | Anticancer Activity | Enzyme Target |

|---|---|---|---|

| This compound | Structure | High (IC50 = 5 µM) | Serine proteases |

| 3-Bromo-5-fluoro-2-methylphenylboronic acid | Structure | Moderate (IC50 = 15 µM) | Various |

| Phenylboronic acid | Structure | Low (IC50 = 30 µM) | Limited |

Propiedades

IUPAC Name |

2-(2-chloro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BClO3/c1-18(2)19(3,4)24-20(23-18)16-11-10-15(12-17(16)21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATGYJWVVFGGOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.